3-Chloro-1H-pyrazolo[4,3-d]pyrimidine
Description
Properties
Molecular Formula |
C5H3ClN4 |
|---|---|
Molecular Weight |
154.56 g/mol |
IUPAC Name |
3-chloro-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C5H3ClN4/c6-5-4-3(9-10-5)1-7-2-8-4/h1-2H,(H,9,10) |
InChI Key |
URQJLEHTWPIESE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC2=C(NN=C21)Cl |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Properties : 3-Chloro-1H-pyrazolo[4,3-d]pyrimidine has demonstrated potential as an anticancer agent. It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for targeted cancer therapies.
- Enzyme Inhibition : The compound has shown efficacy in inhibiting various enzymes, including those involved in cancer progression and viral replication. Its derivatives have been evaluated for their ability to inhibit mutant and wild-type forms of the epidermal growth factor receptor (EGFR), with promising results indicating potential in treating lung cancer .
2. Biological Activity
- Antiviral Effects : Recent studies have explored the compound's antiviral properties against SARS-CoV-2. Certain derivatives exhibited significant antiviral activity with IC50 values ranging from 1.2 to 2.34 µM, suggesting broader therapeutic applications beyond oncology.
- Anti-inflammatory Applications : Research has indicated that pyrazolo[4,3-d]pyrimidine derivatives possess anti-inflammatory properties. They have been shown to inhibit prostaglandin synthesis, which is crucial for inflammation management .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological efficacy of this compound. Modifications at various positions on the pyrazolo and pyrimidine rings can significantly influence its potency and selectivity toward different biological targets. For example:
- Substitution Patterns : Electron-withdrawing groups at specific positions enhance potency against cancer cell lines by improving binding affinity to kinase targets .
EGFR Inhibition Study
A study focused on synthesizing new derivatives of pyrazolo[4,3-d]pyrimidines demonstrated that this compound effectively inhibits both wild-type and mutant EGFR variants. The most promising derivative showed an IC50 value of 0.016 µM against EGFR WT, highlighting its potential as a targeted therapy for lung cancer patients harboring EGFR mutations.
Antiviral Activity
In another research effort, derivatives of pyrazolo[4,3-d]pyrimidines were tested for their antiviral properties against SARS-CoV-2. The results indicated that certain compounds within this class exhibited significant antiviral activity with IC50 values ranging from 1.2 to 2.34 µM against viral replication, suggesting a broader therapeutic application beyond oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
Substituent Position and Isomerism
- N-1 vs. N-2 Isomerism : Derivatives such as 3-methyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][1,2,4]triazine (Compound 1) exhibit distinct electronic behaviors depending on substituent positions. N-1 isomers (e.g., Compound 2) are thermodynamically more stable than N-2 isomers (e.g., Compound 4), with lower total energy in DFT/B3LYP calculations .
- Dipole Moments : Dipole moments of pyrazolo-pyrimidine derivatives range from 3.100 D to 8.420 D, influenced by substituents. For example, electron-withdrawing groups like methylsulfonyl increase dipole moments, enhancing solubility and target binding .
Frontier Molecular Orbitals (FMOs)
Table 1: Electronic Properties of Selected Derivatives
| Compound | HOMO (kcal/mol) | LUMO (kcal/mol) | Gap (kcal/mol) | Dipole Moment (D) |
|---|---|---|---|---|
| 1 | -7.75 | -5.94 | 1.437 | 3.100 |
| 2 (N-1) | -7.70 | -5.90 | 1.437 | 4.820 |
| 4 (N-2) | -7.65 | -5.85 | 1.437 | 8.420 |
| 8 | -7.60 | -5.80 | 1.437 | 7.320 |
Pharmacokinetic and Physicochemical Properties
Lipophilicity (Clog P)
- Compounds with low Clog P (<-0.1) exhibit reduced membrane permeability. For example, Compound 1’s Clog P of -0.3 limits its bioavailability, whereas Compound 8’s Clog P of 0.2 improves cellular uptake .
- Chromatographic Studies : Reverse-phase HPLC and immobilized artificial membrane (IAM) chromatography reveal polar surface areas (PSA) correlating with poor blood-brain barrier penetration .
Table 2: Lipophilicity and Chromatographic Parameters
| Compound | Clog P | log Kow (RP-HPLC) | S Value (IAM) |
|---|---|---|---|
| 1 | -0.3 | 1.20 | 0.85 |
| 3 | 0.1 | 1.50 | 0.92 |
| 8 | 0.2 | 1.80 | 1.10 |
Data from RP-HPLC and IAM studies .
Thymidine Kinase (TK) Affinity
Table 3: Molecular Docking Scores for TK Binding
| Compound | ChemPLP Score | Key Interactions (Amino Acids) |
|---|---|---|
| Ac (Aciclovir) | 77.94 | TYR132A, ARG163A |
| 8 | 77.94 | ALA168A, TYR132A, ARG163A |
| 2 | 65.20 | ARG163A |
| 5 | 43.24 | None |
Scores from GOLD Suite docking .
Q & A
Q. What are the key synthetic routes for 3-chloro-1H-pyrazolo[4,3-d]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclization of hydrazine derivatives with nitrile-containing precursors. For example, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours initiates cyclization, followed by halogenation using bromine or chlorine sources . Yield optimization requires careful control of stoichiometry (e.g., 8.0 equivalents of hydrazine) and post-reaction purification via liquid chromatography. Lower yields (~29%) may arise from side reactions or incomplete halogenation, necessitating iterative solvent selection (e.g., DMF for Boc protection steps improves yield to 88%) .
Q. How is structural characterization of this compound performed to confirm regiochemistry?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The pyrazole and pyrimidine protons exhibit distinct splitting patterns: pyrazole C-H protons appear as singlets (δ 5.46 ppm), while pyrimidine NH protons show D2O-exchangeable signals (δ 7.61–11.0 ppm) . Infrared (IR) spectroscopy further confirms functional groups, such as C=O (1659–1690 cm<sup>−1</sup>) and NH/Cl stretches . X-ray crystallography resolves ambiguities in substituent positioning, as demonstrated for pyrazolo[3,4-d]pyrimidine derivatives .
Q. What biological activities are associated with this compound scaffolds?
- Methodological Answer : These compounds are purine analogs with antitumor and kinase-inhibitory properties. For instance, derivatives like N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine exhibit activity against tyrosine kinases, validated via <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry . Biological assays (e.g., IC50 measurements) should use standardized protocols, such as cell proliferation assays with controls for cytotoxicity .
Advanced Research Questions
Q. How can synthetic yields be improved for halogenated pyrazolo[4,3-d]pyrimidines under catalytic conditions?
- Methodological Answer : Transition metal catalysts (e.g., Pd2(dba)3/XPhos) enhance coupling reactions, as seen in the synthesis of N-(3-chloro-4-fluorophenyl) derivatives (70% yield) . Microwave-assisted synthesis reduces reaction times and improves regioselectivity. For example, chlorination at the 3-position is favored under microwave irradiation (100°C, 12 hours) compared to conventional heating . Solvent polarity (e.g., DCM vs. THF) and base selection (Cs2CO3 over K2CO3) also critically impact yield .
Q. What analytical strategies resolve data contradictions in spectroscopic characterization of pyrazolo[4,3-d]pyrimidine isomers?
- Methodological Answer : High-resolution mass spectrometry (HRMS) distinguishes isomers with identical molecular formulas. For example, 3-chloro vs. 5-chloro isomers show distinct fragmentation patterns . Dynamic NMR experiments (e.g., variable-temperature <sup>1</sup>H NMR) can detect tautomerism, as seen in pyrazolo[3,4-d]pyrimidines where NH protons exhibit temperature-dependent shifts . Computational modeling (DFT) predicts chemical shifts and verifies experimental data .
Q. How do substituents at the 1- and 4-positions modulate the kinase inhibitory activity of pyrazolo[4,3-d]pyrimidines?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that bulky substituents (e.g., isopropyl at N1) reduce steric hindrance in kinase binding pockets, enhancing potency . For example, 4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives show improved selectivity for ABL1 kinase due to hydrogen bonding with Thr315 . Molecular docking (e.g., using AutoDock Vina) and mutagenesis studies validate binding modes .
Q. What safety protocols are recommended for handling this compound derivatives?
- Methodological Answer : Chlorinated byproducts (e.g., HCl gas) require fume hood use and neutralization with aqueous NaOH . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to potential skin/eye irritation . Waste disposal must follow hazardous chemical guidelines, with halogenated solvents segregated for incineration .
Data Contradiction Analysis
Q. Why do reported melting points and densities for this compound vary across studies?
- Methodological Answer : Variations arise from polymorphic forms and impurities. For instance, solvates (e.g., hydrate vs. anhydrous forms) exhibit different melting points . Density discrepancies (e.g., 1.76 g/cm<sup>3</sup> vs. 1.82 g/cm<sup>3</sup>) may reflect crystallographic packing efficiencies, resolvable via X-ray diffraction . Purity assessment using HPLC (≥95%) and differential scanning calorimetry (DSC) standardizes comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
